molecular formula C10H11BrN2O4 B8496431 Methyl 2-(5-bromo-3-nitropyridin-2-yl)-2-methylpropanoate CAS No. 1259512-10-1

Methyl 2-(5-bromo-3-nitropyridin-2-yl)-2-methylpropanoate

Cat. No. B8496431
Key on ui cas rn: 1259512-10-1
M. Wt: 303.11 g/mol
InChI Key: VORCNLGADLUVMG-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

Prepared according to procedure J using methyl 2-(5-bromo-3-nitropyridin-2-yl)-2-methylpropanoate (0.780 g, 2.57 mmol), acetic acid (14.73 mL, 257 mmol) and iron powder (0.719 g, 12.87 mmol) and heating at 100° C. for 2 h. After purification 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one was obtained as a white solid.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
14.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.719 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:15]([O-])=O)[C:5]([C:8]([CH3:14])([CH3:13])[C:9](OC)=[O:10])=[N:6][CH:7]=1.C(O)(=O)C>[Fe]>[Br:1][C:2]1[CH:3]=[C:4]2[NH:15][C:9](=[O:10])[C:8]([CH3:14])([CH3:13])[C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(C(=O)OC)(C)C)[N+](=O)[O-]
Step Two
Name
Quantity
14.73 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.719 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
After purification 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
CUSTOM
Type
CUSTOM
Details
was obtained as a white solid

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(=NC1)C(C(N2)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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